ジメチルチオリン酸

概要

説明

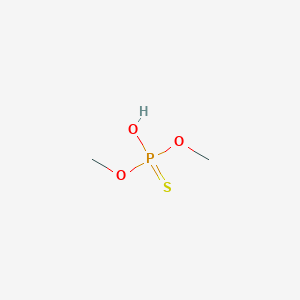

ジメチルチオフォスフェートは、分子式C₂H₇O₃PSの有機リン化合物です。この化合物は、工業、農業、および医薬品化学におけるさまざまな用途から注目を集めています .

科学的研究の応用

Dimethyl thiophosphate has a wide range of scientific research applications, including:

Biology: The compound is used in the study of biochemical pathways and enzyme mechanisms.

Industry: Dimethyl thiophosphate is used in the production of pesticides and other industrial chemicals.

作用機序

ジメチルチオフォスフェートの作用機序には、特定の分子標的および経路との相互作用が含まれます。主要な標的の1つは、アグロバクテリウム・チューメファシエンスなど、さまざまな生物に見られる酵素であるホスホトリエステラーゼです . この化合物は、この酵素の活性を阻害することで作用し、ホスホトリエステラーゼの活性に依存する生化学経路の破壊につながります。

類似化合物の比較

ジメチルチオフォスフェートは、以下のような他のチオフォスフェートジエステルと類似しています。

ジアルキルジチオフォスフェート亜鉛: 油添加剤として使用されます。

アミフォスチン: がん化学療法に使用されます。

クロルピリホス: 一般的な殺虫剤です。

マラチオン: もう1つの広く使用されている殺虫剤です.

ジメチルチオフォスフェートを際立たせているのは、化学、生物学、医学、および産業における幅広い用途に適した独自の特性の組み合わせです。

生化学分析

Biochemical Properties

Dimethyl thiophosphate is known to interact with certain enzymes such as phosphotriesterase in organisms like Agrobacterium tumefaciens

Cellular Effects

Related compounds such as malathion, an organophosphate, have been shown to induce non-cholinergic neuronal cell death in neurodegenerative conditions

Molecular Mechanism

It is known to interact with the enzyme phosphotriesterase , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied.

準備方法

ジメチルチオフォスフェートは、いくつかの方法で合成することができます。一般的な合成経路の1つは、塩基の存在下でO,O'-ジアルキルチオリン酸とハロアルカンの反応です。この反応は、O,O'-ジアルキルチオフォスフェートアニオンの形成を介して、ホスホロチオエートへの直接的な合成経路を提供します . 別の方法は、トリエチルアミン、硫黄、および酸性アルミナの存在下で、無溶媒条件でマイクロ波照射を用いて、亜リン酸ジエチルとハロアルカンを反応させる方法です .

化学反応解析

ジメチルチオフォスフェートは、以下を含むさまざまな種類の化学反応を起こします。

酸化: 対応するホスホロチオエートを形成するために酸化することができます。

置換: この化合物は、ハロアルカンと置換反応を起こしてS-アルキル化生成物を形成することができます.

加水分解: ホスホン酸を形成するために加水分解することができます.

これらの反応に使用される一般的な試薬には、ハロアルカン、トリエチルアミン、硫黄、および酸性アルミナが含まれます。これらの反応から生成される主な生成物は、ホスホロチオエートとホスホン酸です .

科学研究への応用

ジメチルチオフォスフェートは、以下を含む幅広い科学研究への応用を持っています。

化学: 生物活性分子の調製における合成中間体として、およびアミドやエステルの合成における汎用的な中間体として使用されます.

生物学: この化合物は、生化学経路と酵素機構の研究に使用されます。

化学反応の分析

Dimethyl thiophosphate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding phosphorothioates.

Substitution: The compound can undergo substitution reactions with alkyl halides to form S-alkylation products.

Hydrolysis: It can be hydrolyzed to form phosphonic acids.

Common reagents used in these reactions include alkyl halides, triethylamine, sulfur, and acidic alumina. The major products formed from these reactions are phosphorothioates and phosphonic acids .

類似化合物との比較

Dimethyl thiophosphate is similar to other thiophosphate diesters, such as:

Zinc dialkyldithiophosphate: Used as an oil additive.

Amifostine: Used in cancer chemotherapy.

Chlorpyrifos: A popular insecticide.

What sets dimethyl thiophosphate apart is its unique combination of properties that make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

生物活性

Dimethyl thiophosphate (DMTP) is an organophosphorus compound with significant biological activity primarily as a neurotoxin. It is classified as a thiophosphate diester and is commonly used in agricultural applications as a pesticide. This article explores its biological activity, toxicological profile, and implications for human health and the environment.

- Molecular Formula : C₂H₇O₄PS

- Molar Mass : Approximately 142.1 g/mol

Dimethyl thiophosphate is characterized by its cholinesterase-inhibiting properties, which lead to the accumulation of acetylcholine at nerve synapses, resulting in various neurological symptoms.

DMTP acts as a cholinesterase inhibitor , disrupting the normal breakdown of acetylcholine, a neurotransmitter essential for muscle contraction and other physiological functions. The inhibition of cholinesterase can lead to:

- Muscle spasms

- Respiratory failure

- Gastrointestinal distress

- Potentially fatal outcomes upon high-level exposure

Toxicological Profile

The toxicity of DMTP necessitates careful handling due to its potential health hazards. Acute exposure can cause symptoms such as:

- Sweating

- Pinpoint pupils

- Blurred vision

- Nausea and vomiting

Case Studies

- ADHD Correlation Study : A study highlighted that children with elevated urinary concentrations of dimethyl thiophosphate had an increased likelihood of being diagnosed with Attention Deficit Hyperactivity Disorder (ADHD). Specifically, children with levels above the median had twice the odds of ADHD compared to those with undetectable levels, suggesting a potential link between pesticide exposure and neurodevelopmental disorders .

- Human Metabolism Study : Research involving human volunteers demonstrated that DMTP and its metabolites were detectable in urine following exposure to organophosphate pesticides, indicating that DMTP can serve as a biomarker for assessing pesticide exposure and associated health risks .

Environmental Impact

Dimethyl thiophosphate not only poses risks to human health but also has implications for environmental safety. Its persistence in agricultural settings raises concerns about soil and water contamination.

Residue Studies

A study on the degradation of dimethyl thiophosphate residues in crops showed that residues decreased significantly over time, with half-lives ranging from 3 to 11 days depending on the crop type. This indicates that while DMTP may degrade relatively quickly in some environments, it can still pose risks during its active period .

Interaction with Biological Systems

Research indicates that DMTP interacts with various biological systems, leading to potential health risks beyond immediate toxicity. For instance, studies have shown that exposure to DMTP can alter metabolic pathways and potentially lead to long-term health effects.

Summary of Biological Effects

| Effect | Description |

|---|---|

| Cholinesterase Inhibition | Leads to increased acetylcholine levels |

| Neurological Symptoms | Muscle spasms, respiratory failure |

| Potential Long-term Effects | Increased risk of ADHD and other neurodevelopmental disorders |

特性

IUPAC Name |

hydroxy-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O3PS/c1-4-6(3,7)5-2/h1-2H3,(H,3,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJJVKAEQGGYHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23754-87-2 (hydrochloride salt), 28523-79-7 (potassium salt), 40633-14-5 (ammonium salt) | |

| Record name | O,O-Dimethyl phosphorothionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10858736 | |

| Record name | O,O-Dimethylthiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-38-5, 59401-04-6 | |

| Record name | Dimethyl phosphorothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1112-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O,O-Dimethyl phosphorothionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorothioic acid, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059401046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O-Dimethylthiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-DIMETHYL THIOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KM8HRE9WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。